

H-Thr-Gly-OH structure and chemical properties

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Compound of Interest

Compound Name: *H-Thr-Gly-OH*

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H-Thr-Gly-OH: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

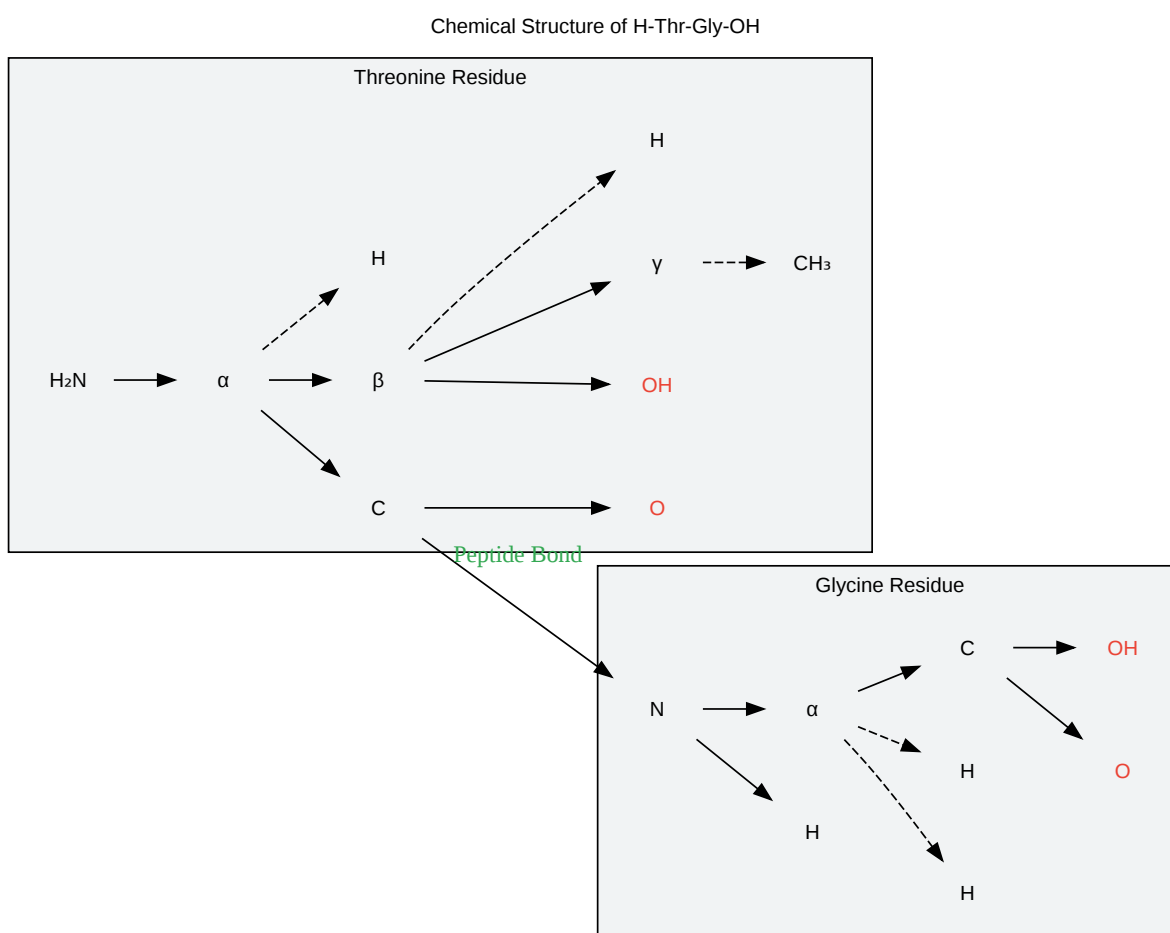
H-Thr-Gly-OH, also known as Threonyl-Glycine (Thr-Gly), is a dipeptide composed of the amino acids L-threonine and glycine. As a product of protein metabolism, it plays a role as a metabolite in biological systems.^[1] This technical guide provides an in-depth overview of the structure, chemical properties, synthesis, and analysis of **H-Thr-Gly-OH**, tailored for professionals in research and drug development.

Chemical Structure and Properties

The fundamental characteristics of **H-Thr-Gly-OH** are summarized below.

Structure

The chemical structure of **H-Thr-Gly-OH** consists of a threonine residue linked to a glycine residue via a peptide bond.



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Caption: Chemical structure of **H-Thr-Gly-OH**.

Physicochemical Properties

A summary of the key physicochemical properties of **H-Thr-Gly-OH** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ N ₂ O ₄	[1]
Molecular Weight	176.17 g/mol	[1]
IUPAC Name	2-[[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetic acid	[1]
CAS Number	686-44-2	
Synonyms	Threonyl-glycine, Thr-Gly, TG dipeptide	[1]
Appearance	Solid	
pKa ₁ (α-COOH of Glycine)	~2.34	
pKa ₂ (α-NH ₃ ⁺ of Threonine)	~9.10	
Estimated Isoelectric Point (pI)	~5.72	Calculated
Solubility	Generally soluble in water; insoluble in non-polar organic solvents.	

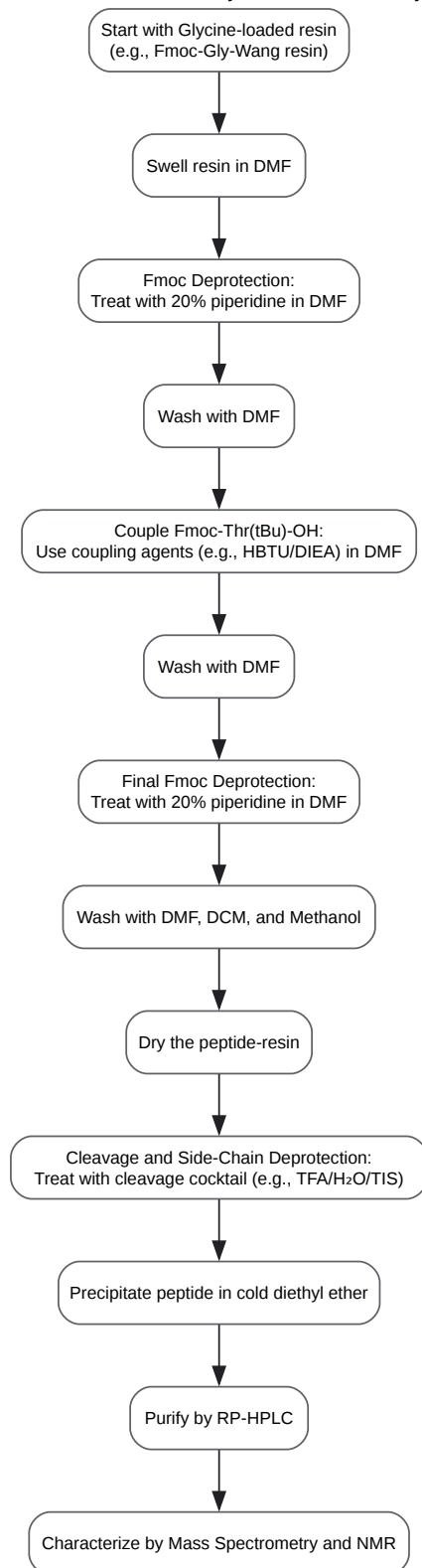
Note on pI Calculation: The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For a simple dipeptide with no ionizable side chains, the pI can be estimated by averaging the pKa values of the terminal carboxyl and amino groups. Using the typical pKa value for the C-terminal carboxyl group of glycine (~2.34) and the N-terminal amino group of threonine (~9.10), the estimated pI is $(2.34 + 9.10) / 2 = 5.72$.

Experimental Protocols

Synthesis of H-Thr-Gly-OH via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following protocol outlines the manual synthesis of **H-Thr-Gly-OH** using the Fmoc/tBu strategy.

Workflow for Solid-Phase Synthesis of H-Thr-Gly-OH

[Click to download full resolution via product page](#)Caption: SPPS workflow for **H-Thr-Gly-OH**.

Detailed Methodology:

- **Resin Preparation:** Start with a pre-loaded Fmoc-Gly-Wang resin. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
- **Fmoc Deprotection:** Remove the Fmoc protecting group from glycine by treating the resin with a 20% solution of piperidine in DMF for 20 minutes. Repeat this step once.
- **Washing:** Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
- **Coupling of Threonine:** Activate Fmoc-Thr(tBu)-OH (with its side-chain hydroxyl group protected by a tert-butyl group) using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours to facilitate the coupling reaction.
- **Washing:** Wash the resin with DMF to remove unreacted amino acid and coupling reagents.
- **Final Fmoc Deprotection:** Remove the Fmoc group from the newly added threonine using 20% piperidine in DMF as described in step 2.
- **Final Washing and Drying:** Wash the peptide-resin sequentially with DMF, dichloromethane (DCM), and methanol, then dry it under vacuum.
- **Cleavage and Deprotection:** Cleave the dipeptide from the resin and simultaneously remove the tBu side-chain protecting group by treating the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours.
- **Peptide Precipitation:** Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.
- **Purification:** Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification by RP-HPLC

Methodology:

- Column: A C18 stationary phase column is typically used.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptide. The specific gradient will need to be optimized.
- Detection: UV absorbance at 210-220 nm.
- Fraction Collection and Analysis: Collect fractions corresponding to the major peak and confirm the purity and identity of the product.

Characterization

Mass Spectrometry:

- Technique: Electrospray ionization mass spectrometry (ESI-MS) is commonly used for peptide analysis.
- Expected m/z:
 - $[M+H]^+$: 177.0870
 - $[M-H]^-$: 175.0713
 - Experimental data shows a precursor m/z of 177.0869833 for $[M+H]^+$ and 175.0724304 for $[M-H]^-$.
- Tandem MS (MS/MS): Can be used to confirm the amino acid sequence through fragmentation analysis.

NMR Spectroscopy:

- ^1H NMR: Provides information on the number and environment of protons in the molecule.
- ^{13}C NMR: Provides information on the carbon skeleton.

- 2D NMR (e.g., COSY, HSQC): Can be used for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the amino acid residues.

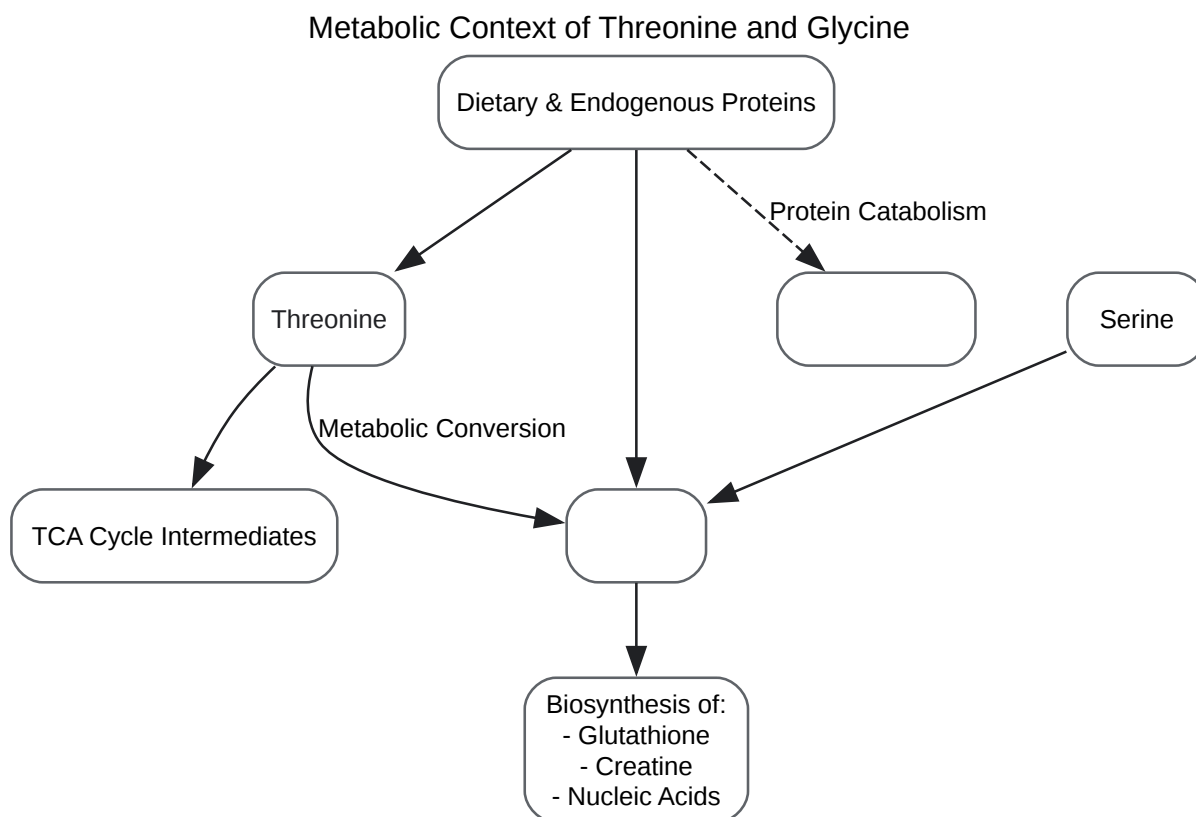
Biological Role and Signaling Pathways

The specific biological activities and involvement in signaling pathways of the **H-Thr-Gly-OH** dipeptide are not extensively documented in current scientific literature. However, its biological relevance can be inferred from the roles of its constituent amino acids and the general functions of dipeptides.

Metabolic Context

H-Thr-Gly-OH is a metabolic product. The metabolism of its constituent amino acids, threonine and glycine, is well-characterized.

- **Threonine Metabolism:** Threonine is an essential amino acid that is metabolized via several pathways, leading to the formation of intermediates that can enter the tricarboxylic acid (TCA) cycle.
- **Glycine Metabolism:** Glycine is a non-essential amino acid synthesized from serine and threonine. It is involved in the synthesis of proteins, glutathione, creatine, and nucleic acids.



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Caption: Simplified metabolic context of Thr and Gly.

Potential Biological Activities

While specific studies on **H-Thr-Gly-OH** are limited, dipeptides, in general, are known to possess various biological activities, including antioxidant and immunomodulatory effects. The presence of a hydroxyl group in the threonine residue may confer some antioxidant potential to the dipeptide. Further research is required to elucidate the specific biological functions of **H-Thr-Gly-OH**.

Conclusion

H-Thr-Gly-OH is a simple dipeptide with well-defined chemical and physical properties. Its synthesis can be readily achieved through standard solid-phase peptide synthesis protocols, and it can be purified and characterized using established analytical techniques. While its specific biological roles are yet to be fully explored, its nature as a metabolite of the essential

amino acid threonine and the versatile amino acid glycine suggests its involvement in fundamental biochemical processes. This guide provides a solid foundation for researchers and professionals working with this dipeptide, from its chemical synthesis to its potential biological significance.

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References

- 1. Threonyl-glycine | C₆H₁₂N₂O₄ | CID 7010576 - PubChem [pubchem.ncbi.nlm.nih.gov]
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